(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[2,3-c][1,2,4]triazole core, substituted with a 3-bromobenzylidene and a 3,4,5-trimethoxyphenyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of brominated benzylidene derivatives and trimethoxyphenyl-substituted thiazole intermediates. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another related compound with comparable reactivity.
Uniqueness
(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its specific substituents and the resulting chemical properties. The presence of the bromobenzylidene and trimethoxyphenyl groups imparts distinct reactivity and potential biological activities, setting it apart from simpler analogs .
Properties
Molecular Formula |
C20H16BrN3O4S |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(6Z)-6-[(3-bromophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-23-20-24(18)19(25)16(29-20)8-11-5-4-6-13(21)7-11/h4-10H,1-3H3/b16-8- |
InChI Key |
ABSJUSAZIIGQEG-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=CC(=CC=C4)Br)S3 |
Origin of Product |
United States |
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